

A Technical Guide to 5-phenylfuran-2-amine: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

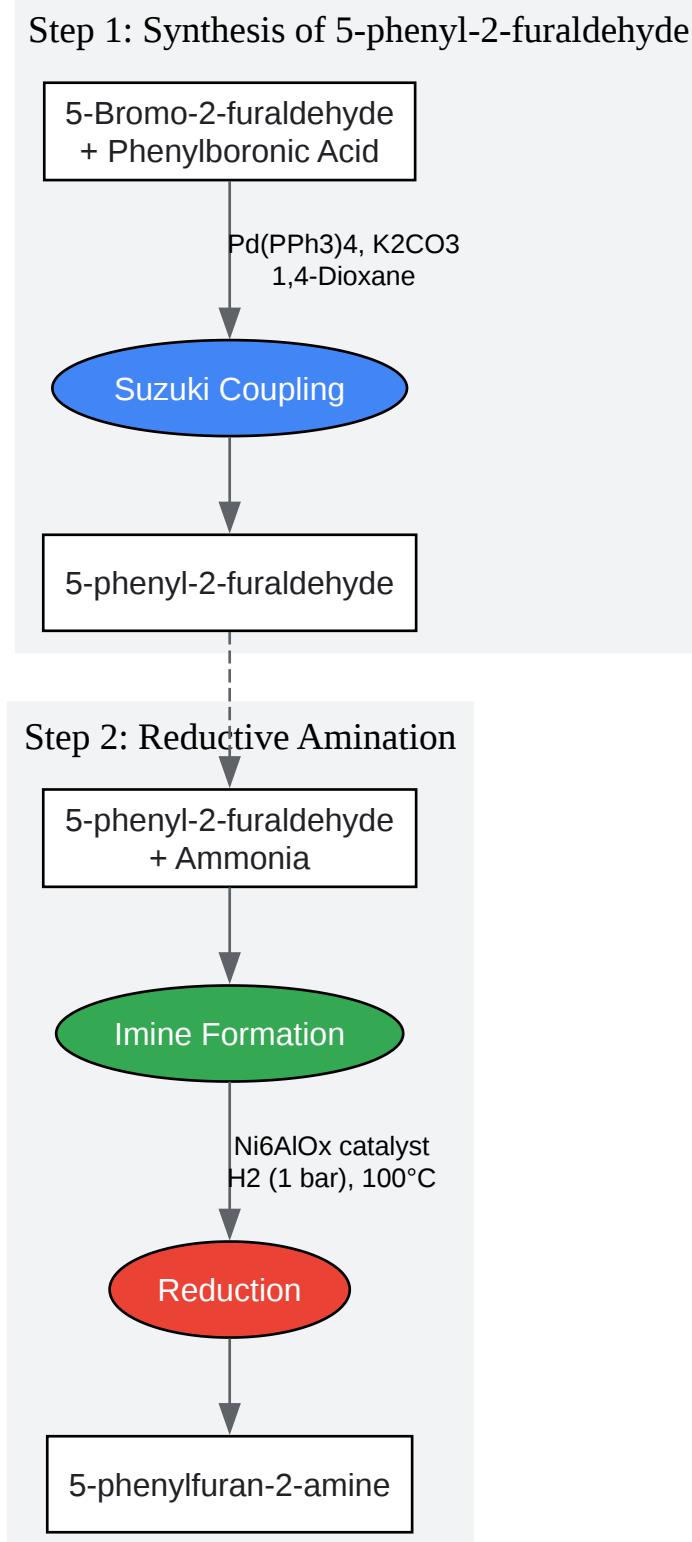
Compound of Interest

Compound Name: **5-Phenylfuran-2-amine**

Cat. No.: **B15049228**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals


Disclaimer: **5-phenylfuran-2-amine** is not a commercially available compound and does not have a registered CAS number, indicating a lack of extensive documentation in scientific literature. This guide provides a comprehensive overview based on established synthetic methodologies for analogous furan derivatives and serves as a foundational resource for its potential synthesis and study.

Introduction

Furan-containing compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities.^[1] The introduction of a phenyl group and an amine functionality to the furan scaffold, as in **5-phenylfuran-2-amine**, presents a promising avenue for the development of novel therapeutic agents. This document outlines a proposed synthetic pathway for **5-phenylfuran-2-amine**, details the experimental procedures for key transformations, and discusses the potential biological significance of this compound class.

Proposed Synthetic Pathway

The synthesis of **5-phenylfuran-2-amine** can be envisioned as a two-step process, commencing with the synthesis of the key intermediate, 5-phenyl-2-furaldehyde, followed by its conversion to the target amine via reductive amination.

Workflow for the Synthesis of **5-phenylfuran-2-amine**[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **5-phenylfuran-2-amine**.

Physicochemical Data of Key Compounds

Quantitative data for the target compound is unavailable. The following tables summarize the known properties of the precursor and a related, non-phenylated furan amine.

Table 1: Physicochemical Properties of 5-phenyl-2-furaldehyde

Property	Value
CAS Number	13803-39-9
Molecular Formula	C ₁₁ H ₈ O ₂
Molecular Weight	172.18 g/mol
Appearance	Yellow solid
Melting Point	184-185°C

Table 2: Physicochemical Properties of 2-Furanmethanamine (Furfurylamine)

Property	Value
CAS Number	617-89-0[2]
Molecular Formula	C ₅ H ₇ NO[2]
Molecular Weight	97.12 g/mol [2]
Boiling Point	145 °C
Density	1.055 g/mL

Experimental Protocols

This procedure is adapted from a general method for the synthesis of 5-aryl-2-furaldehydes.

Reaction Scheme:

Materials:

- 5-Bromothiophene-2-carbaldehyde (5 mmol)
- 5-Formylfuran-2-boronic acid (6 mmol)
- Tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$)
- Anhydrous Potassium Carbonate (K_2CO_3)
- 1,4-Dioxane

Procedure:

- To a reaction vessel, add 5-bromothiophene-2-carbaldehyde (5 mmol), 5-formylfuran-2-boronic acid (6 mmol), and anhydrous potassium carbonate.
- Add 1,4-dioxane as the solvent, followed by the palladium catalyst.
- Heat the reaction mixture under an inert atmosphere.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the mixture and perform an aqueous workup.
- Extract the product with a suitable organic solvent.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield 5-phenyl-2-furaldehyde.

Expected Yield: 78% (based on a similar synthesis of 5-(5-formyl-2-thienyl)-2-furaldehyde).[\[3\]](#)

This protocol is based on the reductive amination of furanic aldehydes using a heterogeneous catalyst.[\[4\]](#)

Reaction Scheme:

Materials:

- 5-phenyl-2-furaldehyde (1 mmol)
- Aqueous Ammonia (NH₃)
- Ni₆AlO_x catalyst
- Deionized Water
- Hydrogen gas (H₂)

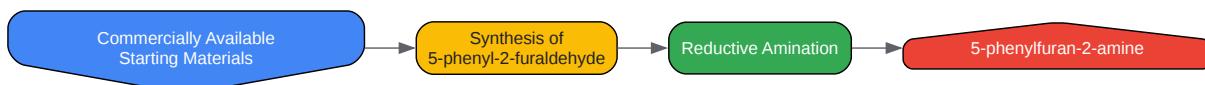
Procedure:

- In a high-pressure reactor, dissolve 5-phenyl-2-furaldehyde (1 mmol) in deionized water.
- Add the Ni₆AlO_x catalyst and an excess of aqueous ammonia.
- Seal the reactor and purge with hydrogen gas.
- Pressurize the reactor with hydrogen to 1 bar and heat to 100°C.
- Maintain stirring for 6 hours.
- After cooling, carefully vent the reactor and filter the catalyst.
- Extract the aqueous solution with an organic solvent (e.g., ethyl acetate).
- Dry the combined organic extracts and concentrate to obtain the crude product.
- Purify by column chromatography or distillation under reduced pressure.

Expected Yield: High yields (in the range of 81-99%) have been reported for the reductive amination of various furanic and aromatic aldehydes under these conditions.[\[4\]](#)

Potential Applications in Drug Development

While no specific biological activity has been reported for **5-phenylfuran-2-amine**, the furan nucleus is a common scaffold in a variety of biologically active compounds. Derivatives of 5-


phenyl-2-furaldehyde have been investigated for their antimicrobial and antitumor activities.[\[1\]](#) Furthermore, aminofuran derivatives are being explored for their potential as antibacterial and antifungal agents. The combination of the phenyl and amino groups on the furan ring in **5-phenylfuran-2-amine** makes it an attractive candidate for screening in various biological assays, particularly in the areas of oncology and infectious diseases.

Spectroscopic Characterization (Predicted)

Detailed spectroscopic data for **5-phenylfuran-2-amine** is not available. However, based on the analysis of similar compounds, the following characteristic signals can be anticipated:

- ¹H NMR: Aromatic protons of the phenyl group, furan ring protons, a singlet for the aldehyde proton (in the precursor), and signals corresponding to the amine protons.
- ¹³C NMR: Signals for the carbon atoms of the furan and phenyl rings, with a characteristic downfield signal for the carbonyl carbon of the aldehyde in the precursor.[\[5\]](#)
- IR Spectroscopy: Characteristic bands for N-H stretching of the amine, C-N stretching, and vibrations associated with the aromatic and furan rings. The precursor would show a strong C=O stretching band for the aldehyde.[\[6\]](#)

Logical Relationship of Synthetic Steps

[Click to download full resolution via product page](#)

Caption: Logical flow from starting materials to the final product.

This technical guide provides a theoretical framework for the synthesis and study of **5-phenylfuran-2-amine**. Researchers and drug development professionals can use this information as a starting point for their investigations into this novel compound and its potential therapeutic applications. Further experimental work is required to confirm the proposed

synthetic routes and to fully characterize the physicochemical and biological properties of **5-phenylfuran-2-amine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. 2-Furanmethanamine [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile Ni_yAlO_x Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to 5-phenylfuran-2-amine: Synthesis, Properties, and Potential Applications]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15049228#5-phenylfuran-2-amine-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com